N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a synthetic compound known for its pharmacological properties. It is a long-acting muscarinic antagonist, primarily used in the treatment of chronic obstructive pulmonary disease (COPD) due to its bronchodilatory effects .
Preparation Methods
The synthesis of N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves multiple steps. The process typically starts with the reaction of isonipecotamide with 1-(2-(3-formyl-N-methylbenzamido)ethyl)piperidin-4-yl [1,1’-biphenyl]-2-ylcarbamate. This is followed by acidification, debenzylation, and reductive ammonification to yield the final product . Industrial production methods often involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: It can undergo nucleophilic substitution reactions, especially at the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is extensively studied for its role as a bronchodilator in the treatment of COPD. Additionally, its muscarinic antagonist properties make it a valuable tool in studying muscarinic receptors and their role in various physiological processes .
Mechanism of Action
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide exerts its effects by selectively binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, leading to relaxation of the bronchial smooth muscle and subsequent bronchodilation .
Comparison with Similar Compounds
Similar compounds include other long-acting muscarinic antagonists such as tiotropium and glycopyrrolate. Compared to these, N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has a unique structure that provides a longer duration of action and greater selectivity for the M3 receptor .
Properties
Molecular Formula |
C20H25N5O3 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[2-(4-carbamoylpiperidin-1-yl)-2-oxoethyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C20H25N5O3/c21-19(27)13-5-8-24(9-6-13)18(26)11-22-20(28)25-10-7-15-14-3-1-2-4-16(14)23-17(15)12-25/h1-4,13,23H,5-12H2,(H2,21,27)(H,22,28) |
InChI Key |
YUTDRMJBLJRCDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CNC(=O)N2CCC3=C(C2)NC4=CC=CC=C34 |
Origin of Product |
United States |
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